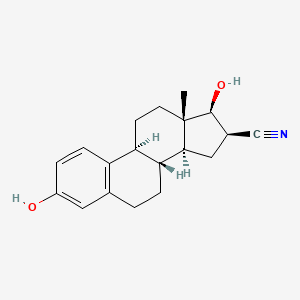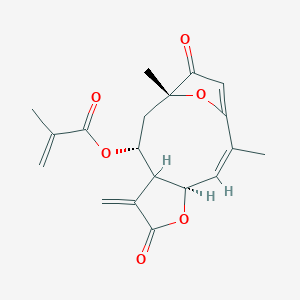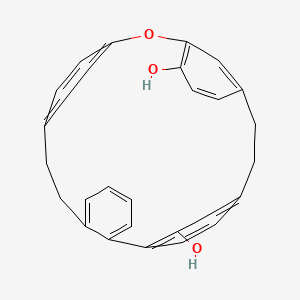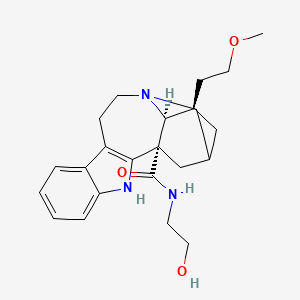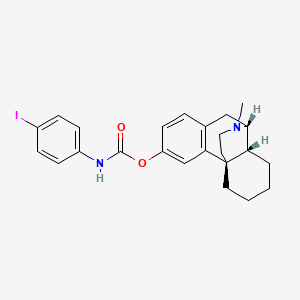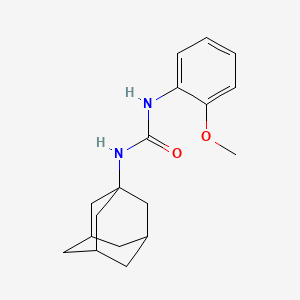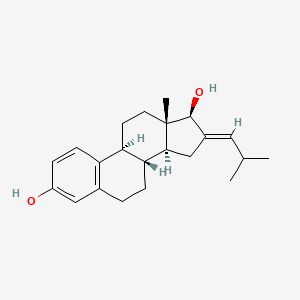
16-Isobutylidene-estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-isobutylidene-estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is a small molecular drug with the chemical formula C22H30O2 . This compound is primarily investigated for its potential as an inhibitor of estradiol 17 beta-dehydrogenase 1, an enzyme involved in steroid hormone biosynthesis .
Preparation Methods
The synthesis of 16-isobutylidene-estradiol involves the modification of estrone at the 6, 16, and 17 positions . The synthetic route typically includes the use of various reagents and solvents such as methanol, ethanol, acetone, dichloromethane, and chloroform . The reaction conditions often involve controlled temperatures and pressures to ensure the stability and purity of the final product . Industrial production methods may include solid-phase synthesis and other advanced techniques to achieve high yields and consistent quality .
Chemical Reactions Analysis
16-isobutylidene-estradiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various hydroxylated and dehydrogenated derivatives .
Scientific Research Applications
16-isobutylidene-estradiol has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of steroid hormone biosynthesis . In biology, it is investigated for its potential effects on cellular processes and gene expression . In medicine, it is explored as a potential therapeutic agent for conditions related to hormone imbalances and certain types of cancer . Additionally, it has industrial applications in the development of new pharmaceuticals and diagnostic tools .
Mechanism of Action
The mechanism of action of 16-isobutylidene-estradiol involves its interaction with estradiol 17 beta-dehydrogenase 1 . By inhibiting this enzyme, the compound can modulate the levels of active and inactive forms of estradiol in the body . This inhibition affects various molecular targets and pathways involved in steroid hormone biosynthesis and metabolism . The compound’s effects on these pathways can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
16-isobutylidene-estradiol is unique compared to other similar compounds due to its specific structural modifications at the 6, 16, and 17 positions . Similar compounds include estrone, estradiol, and 16-ethynyl estradiol . These compounds share a common core structure but differ in their functional groups and overall molecular configuration . The unique modifications in this compound contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16E,17S)-13-methyl-16-(2-methylpropylidene)-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H30O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-21,23-24H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,21+,22+/m1/s1 |
InChI Key |
NOFDRMUQQIVAPE-PIEVVZFUSA-N |
Isomeric SMILES |
CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |
Canonical SMILES |
CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


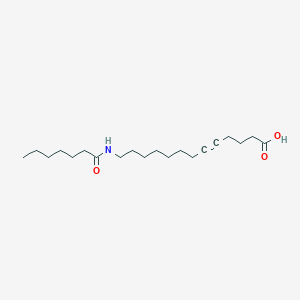
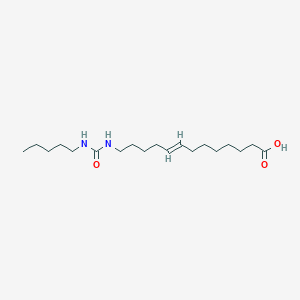
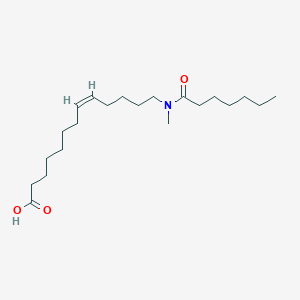
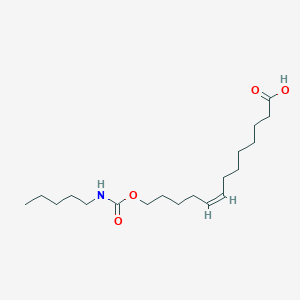
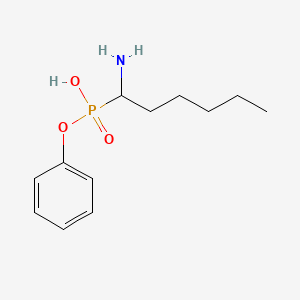
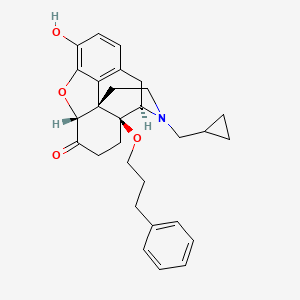
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)
